Superior AhR Agonist Potency: DR-CALUX EC₂₀ Comparison Across 25 PAH Derivatives
In a comprehensive in vitro evaluation of 25 PAH derivatives (including hydroxides, ketones, and quinones) using the dioxin-responsive chemical-activated luciferase gene expression (DR-CALUX) assay, 3,4-Dihydrobenz[a]anthracen-1(2H)-one demonstrated the strongest AhR agonist activity among all compounds tested, with an EC₂₀ of 0.4 μM [1]. This potency exceeded that of other PAH ketones evaluated in the same panel, which displayed statistically significant but comparatively lower agonist activities [1].
| Evidence Dimension | AhR agonist activity (EC₂₀) |
|---|---|
| Target Compound Data | 0.4 μM |
| Comparator Or Baseline | Panel of 25 PAH derivatives (hydroxides, ketones, quinones) in same assay; target compound ranked #1 for agonist potency |
| Quantified Difference | Strongest activity among all 25 tested PAH derivatives (no compound exhibited lower EC₂₀) |
| Conditions | DR-CALUX in vitro bioassay; rat hepatoma H4IIE cells transfected with AhR-responsive luciferase reporter; 24-hour exposure |
Why This Matters
This compound serves as a validated high-potency AhR agonist reference standard for calibrating DR-CALUX assays and for investigating AhR-mediated toxicity mechanisms, eliminating inter-laboratory variability associated with less potent or inconsistently active alternatives.
- [1] Bekki K, Takigami H, Suzuki G, et al. Evaluation of toxic activities of polycyclic aromatic hydrocarbon derivatives using in vitro bioassays. J Health Sci. 2009;55(4):601-610. View Source
